molecular formula C15H20O4 B310549 butyl 4-butanoyloxybenzoate

butyl 4-butanoyloxybenzoate

Cat. No.: B310549
M. Wt: 264.32 g/mol
InChI Key: LMJDPYAJKHNPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 4-butanoyloxybenzoate, also known as DCW234, is a synthetic nonsteroidal estrogen and a selective agonist of the estrogen receptor beta (ERβ). This compound exhibits modest selectivity in terms of affinity and transactivation for ERβ over estrogen receptor alpha (ERα). It has been studied for its potential biological functions and clinical benefits, particularly in relation to its role as an estrogen receptor beta agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(butyryloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-hydroxybenzoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of butyl 4-(butyryloxy)benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: butyl 4-butanoyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

butyl 4-butanoyloxybenzoate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its role in modulating estrogen receptor beta activity, which is associated with anti-inflammatory and anti-diabetogenic effects.

    Medicine: Potential therapeutic applications in hormone replacement therapy and as a lead compound for developing selective estrogen receptor modulators (SERMs).

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

butyl 4-butanoyloxybenzoate functions as a selective agonist of estrogen receptor beta. It binds to the ligand-binding domain of ERβ, inducing a conformational change that facilitates the recruitment of coactivators such as SRC1. This interaction enhances the transcriptional activity of ERβ, leading to the expression of target genes such as GLUT4. The compound’s selectivity for ERβ over ERα is attributed to its higher binding affinity and functional selectivity .

Comparison with Similar Compounds

Uniqueness: butyl 4-butanoyloxybenzoate is unique due to its synthetic origin and specific structural features that confer its selectivity towards estrogen receptor beta. Its ability to induce GLUT4 expression and its potential therapeutic applications in hormone replacement therapy further distinguish it from other similar compounds .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

butyl 4-butanoyloxybenzoate

InChI

InChI=1S/C15H20O4/c1-3-5-11-18-15(17)12-7-9-13(10-8-12)19-14(16)6-4-2/h7-10H,3-6,11H2,1-2H3

InChI Key

LMJDPYAJKHNPHR-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC

Synonyms

butyl 4-(butyryloxy)benzoate

Origin of Product

United States

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